molecular formula C9H9N5O B13194539 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Katalognummer: B13194539
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: UJVPMAMZAOMHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine: is a heterocyclic compound that features a unique combination of azetidine, oxadiazole, and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the modulation of cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .

Eigenschaften

Molekularformel

C9H9N5O

Molekulargewicht

203.20 g/mol

IUPAC-Name

5-(azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H9N5O/c1-2-11-7(12-3-1)8-13-9(15-14-8)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI-Schlüssel

UJVPMAMZAOMHMV-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC(=NO2)C3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.